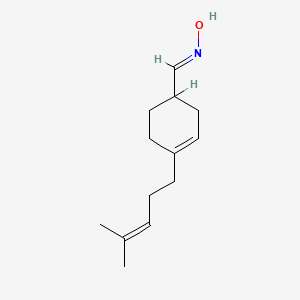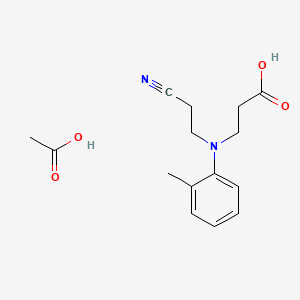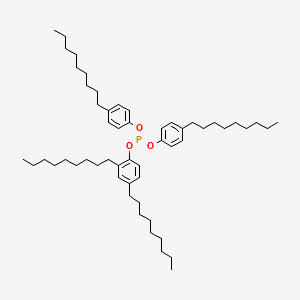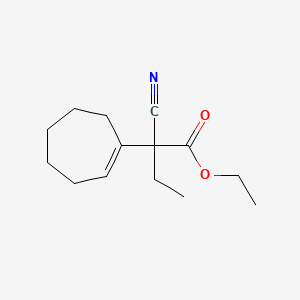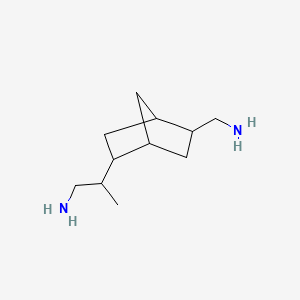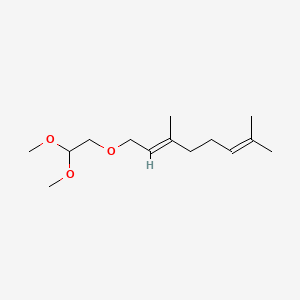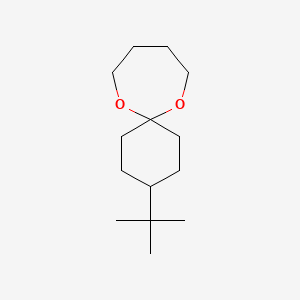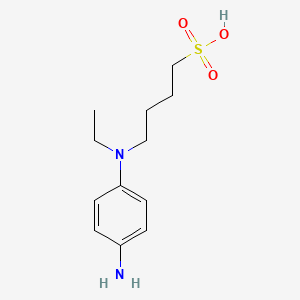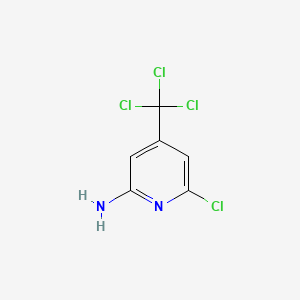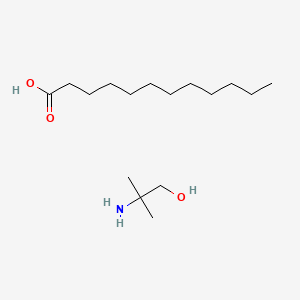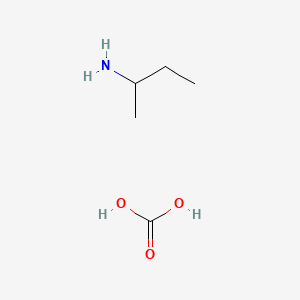
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is a chemical compound with the molecular formula C17H34O4S It is characterized by the presence of a hydroxyl group, a sulphinyl group, and a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid typically involves the reaction of tetradecyl alcohol with a sulfoxide reagent under controlled conditions. The hydroxyl group is introduced through a hydroxylation reaction, and the propionic acid moiety is added via esterification or similar reactions. The reaction conditions often require specific temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The sulphinyl group can be further oxidized to a sulfone.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-Hydroxytetradecyl)sulfonyl)propionic acid.
Reduction: Formation of 3-((2-Hydroxytetradecyl)thio)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The propionic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-Hydroxytetradecyl)thio)propionic acid: Similar structure but with a sulfide group instead of a sulphinyl group.
3-((2-Hydroxytetradecyl)sulfonyl)propionic acid: Similar structure but with a sulfone group instead of a sulphinyl group.
3-((2-Hydroxyhexadecyl)sulphinyl)propionic acid: Similar structure but with a longer alkyl chain.
Uniqueness
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85099-09-8 |
|---|---|
Molekularformel |
C17H34O4S |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-(2-hydroxytetradecylsulfinyl)propanoic acid |
InChI |
InChI=1S/C17H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16(18)15-22(21)14-13-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
InChI-Schlüssel |
YWKGUDHHIUFKAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CS(=O)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


